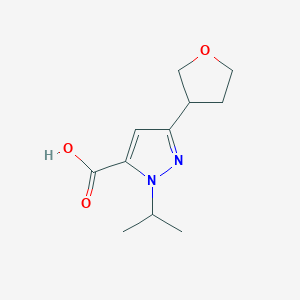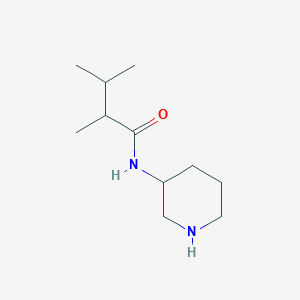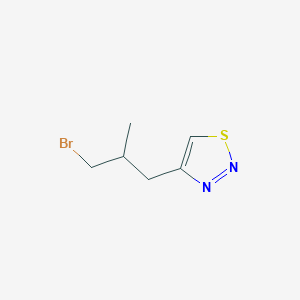
4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromo-substituted alkyl chain attached to the thiadiazole ring, making it a unique and interesting molecule for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole typically involves the reaction of 3-bromo-2-methylpropylamine with thiocarbonyl diimidazole. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the thiadiazole ring. The reaction can be summarized as follows:
Starting Materials: 3-bromo-2-methylpropylamine and thiocarbonyl diimidazole.
Reaction Conditions: Anhydrous conditions, elevated temperatures (around 80-100°C).
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial process.
化学反应分析
Types of Reactions
4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiadiazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating (40-60°C).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile), and room temperature.
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran), and low temperatures (0-10°C).
Major Products Formed
Substitution Reactions: Substituted thiadiazoles with various functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiadiazoline derivatives.
科学研究应用
4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
3-Bromo-2-methylpropene: A related compound with a similar bromo-substituted alkyl chain but lacking the thiadiazole ring.
4-(4-Fluorophenyl)-1,2,3-thiadiazole: A thiadiazole derivative with a fluorophenyl group instead of a bromo-substituted alkyl chain.
2-Methyl-1,3,4-thiadiazole: A simpler thiadiazole compound with a methyl group.
Uniqueness
4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole is unique due to the presence of both a bromo-substituted alkyl chain and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C6H9BrN2S |
|---|---|
分子量 |
221.12 g/mol |
IUPAC 名称 |
4-(3-bromo-2-methylpropyl)thiadiazole |
InChI |
InChI=1S/C6H9BrN2S/c1-5(3-7)2-6-4-10-9-8-6/h4-5H,2-3H2,1H3 |
InChI 键 |
SDBPKRAJWLMCOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CSN=N1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


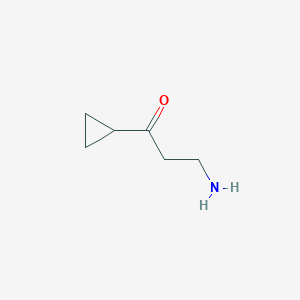
![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)

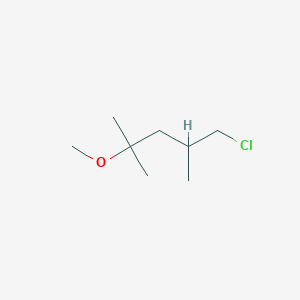

![1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)
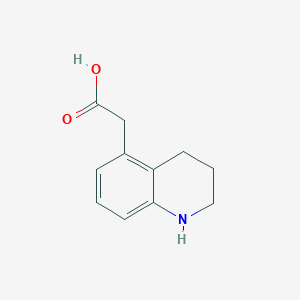
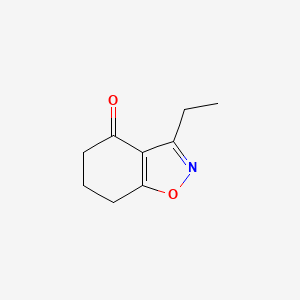
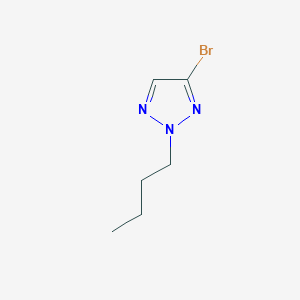
![(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine](/img/structure/B13188173.png)
![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13188179.png)
![6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B13188186.png)
